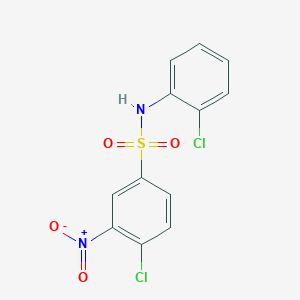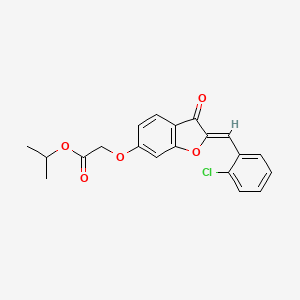![molecular formula C24H23FN4O3 B2468310 4-methyl-7-(4-methylbenzyl)-2-(4-methylphenyl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one CAS No. 1226445-39-1](/img/structure/B2468310.png)
4-methyl-7-(4-methylbenzyl)-2-(4-methylphenyl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-7-(4-methylbenzyl)-2-(4-methylphenyl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one is a useful research compound. Its molecular formula is C24H23FN4O3 and its molecular weight is 434.471. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-7-(4-methylbenzyl)-2-(4-methylphenyl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-7-(4-methylbenzyl)-2-(4-methylphenyl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including analogues closely related to the specified compound, involves multi-step chemical reactions that yield structurally complex molecules. These synthesis methods are crucial for the development of compounds with potential therapeutic applications. For example, efficient synthesis techniques have been developed for chloro-substituted analogues of pyrrolo[2,3-d]pyrimidin-6-one, demonstrating the scalability and purity achievable for these compounds (Vaid et al., 2012).
Biological Activities and Applications
Research into pyrrolo[2,3-d]pyrimidine derivatives has revealed a variety of biological activities, indicating their potential in medicinal chemistry and drug development. Some derivatives have shown potent antitumor activities, suggesting their role as candidates for cancer therapy. For instance, certain pyrido[2,3-d]pyrimidine compounds have demonstrated significant activity against carcinomas, highlighting the therapeutic potential of this class of molecules (Grivsky et al., 1980).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of pyrrolo[2,3-d]pyrimidine derivatives have been investigated, revealing their potential as novel agents in fighting infections. Compounds within this family have shown efficacy against various bacterial and fungal strains, making them valuable in the search for new antimicrobial and antifungal therapies (Maddila et al., 2016).
Potential in Cognitive Disorders Treatment
Research into pyrazolo[3,4-d]pyrimidin-4-one derivatives, a closely related structural class, has indicated their utility in addressing cognitive disorders. These compounds have shown promise in elevating central cGMP levels in the brain, suggesting potential applications in treating diseases associated with cognitive impairment (Verhoest et al., 2012).
Eigenschaften
IUPAC Name |
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3/c1-31-21-11-19-20(12-22(21)32-2)27-14-16(13-26)23(19)29-8-6-15(7-9-29)24(30)28-18-5-3-4-17(25)10-18/h3-5,10-12,14-15H,6-9H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJDKRJQLRNNHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)NC4=CC(=CC=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

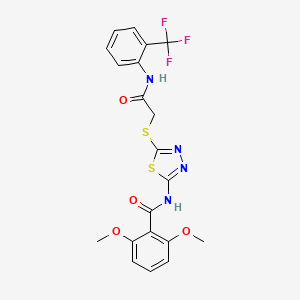
![1-methyl-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2468228.png)
![ethyl 2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2468229.png)
![Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2468231.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2468235.png)
![2-[(4-Methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2468237.png)
![3,4-difluoro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2468240.png)
![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2468241.png)
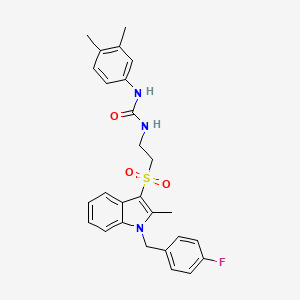
![N-(4-(tert-butyl)phenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2468245.png)
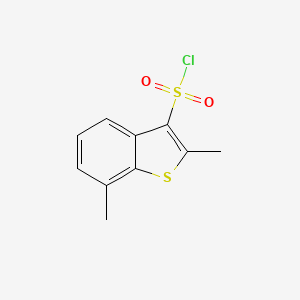
![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(4-fluorophenyl)acetamide](/img/structure/B2468248.png)
